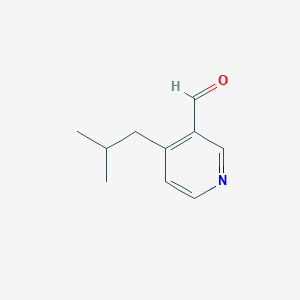
4-Isobutylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound features an aldehyde group attached to the fourth position of the pyridine ring, with an isobutyl group substituting one of the hydrogen atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylnicotinaldehyde typically involves the formylation of 4-isobutylnicotinic acid or its derivatives. One common method is the Vilsmeier-Haack reaction, where 4-isobutylnicotinic acid is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions: 4-Isobutylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4-Isobutylnicotinic acid.
Reduction: 4-Isobutylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Isobutylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Isobutylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can affect various biochemical pathways and cellular processes.
相似化合物的比较
4-Isobutylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Isobutylnicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Isobutylpyridine: Similar structure but without the aldehyde group.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8(2)5-9-3-4-11-6-10(9)7-12/h3-4,6-8H,5H2,1-2H3 |
InChI 键 |
ZRJUFCXOXPSFLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















